molecular formula C11H9F3O7S B3394564 4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester CAS No. 377082-05-8

4-[[(Trifluoromethyl)sulfonyl]oxy]-1,3-benzenedicarboxylic acid dimethyl ester

Cat. No. B3394564
Key on ui cas rn: 377082-05-8
M. Wt: 342.25 g/mol
InChI Key: SIAYIRJZJUTZNI-UHFFFAOYSA-N
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Patent
US08450522B2

Procedure details

To a stirred solution of dimethyl 4-hydroxyisophthalate T9.1 (commercially available from Chem Service) (37.7 g, 179 mmol) in DCM (256 mL, 179 mmol) at 23° C. was added TEA (30 mL, 215 mmol), and a catalytic amount of DMAP. N-phenyltriflamide (70 g, 197 mmol) was then added, and stirring was continued at room temperature for 21 hours. The solvent was removed, and the residue was purified on silica gel (0-10% EtOAc in hexanes) to yield T9.2 dimethyl 4-(trifluoromethylsulfonyloxy)isophthalate as a colorless oil (59.00 g, 96% yield). MS ESI (pos.) m/e: 360.0 (M+H2O)+, 343.0 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
256 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13].C(Cl)Cl.C1C=CC(N[S:26]([C:29]([F:32])([F:31])[F:30])(=[O:28])=[O:27])=CC=1>CN(C1C=CN=CC=1)C>[F:30][C:29]([F:32])([F:31])[S:26]([O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[C:12]([O:14][CH3:15])=[O:13])(=[O:28])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)C(=O)OC
Name
Quantity
256 mL
Type
reactant
Smiles
C(Cl)Cl
Name
TEA
Quantity
30 mL
Type
reactant
Smiles
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica gel (0-10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=C(C=C(C(=O)OC)C=C1)C(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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